molecular formula C14H21NO B312626 N-(2,4-dimethylphenyl)-2-ethylbutanamide

N-(2,4-dimethylphenyl)-2-ethylbutanamide

Cat. No.: B312626
M. Wt: 219.32 g/mol
InChI Key: RIMVIYULLZVXTN-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-ethylbutanamide is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-ethylbutanamide

InChI

InChI=1S/C14H21NO/c1-5-12(6-2)14(16)15-13-8-7-10(3)9-11(13)4/h7-9,12H,5-6H2,1-4H3,(H,15,16)

InChI Key

RIMVIYULLZVXTN-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)NC1=C(C=C(C=C1)C)C

Canonical SMILES

CCC(CC)C(=O)NC1=C(C=C(C=C1)C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Stoichiometry

In a typical procedure, 2-ethylbutanoyl chloride (1.2 equiv.) is added dropwise to a solution of 2,4-dimethylaniline (1.0 equiv.) in dichloromethane (DCM) at 0°C under inert atmosphere. Triethylamine (2.0 equiv.) is employed as a base to neutralize HCl generated during the reaction. After warming to room temperature and stirring for 12–24 hours, the mixture is quenched with saturated NaHCO₃, and the organic layer is washed sequentially with 1 M HCl and brine. Purification via column chromatography (petroleum ether/ethyl acetate gradient) yields the desired amide.

Catalytic Amidation Using Copper Complexes

Recent advances in transition metal-catalyzed amidation provide alternative pathways. Copper(II) triflate (Cu(OTf)₂) has emerged as a robust catalyst for direct C–N bond formation between aryl halides and amides. While originally developed for quinoline-derived amides, this method could be adapted for this compound by modifying the coupling partners.

Ligand-Free Copper Catalysis

In a model reaction, Cu(OTf)₂ (10 mol%) and Cs₂CO₃ (3.0 equiv.) in toluene at 120°C facilitate coupling between aryl halides and preformed amides. For instance, substituting the quinoline moiety with 2,4-dimethylphenyl groups might require adjusted reaction times or temperatures due to steric and electronic effects.

Optimization Insights:

  • Solvent Selection : Toluene outperforms polar aprotic solvents like DMF or THF, likely due to improved catalyst solubility.

  • Base Impact : Cs₂CO₃ achieves higher yields compared to K₂CO₃ or NaOAc, attributed to its stronger basicity and ability to stabilize intermediates.

Solid-Phase Synthesis and Green Chemistry Alternatives

Emerging methodologies emphasize solvent-free or minimized-waste approaches. Ball milling and microwave-assisted synthesis have been explored for analogous amides, though specific data for this compound remain sparse.

Mechanochemical Activation

Grinding 2-ethylbutanoic acid and 2,4-dimethylaniline with a coupling agent such as EDCl/HOBt in a ball mill for 60 minutes reportedly achieves >80% conversion in model systems. This method eliminates solvent use but requires precise control over milling time and energy input.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for each method:

MethodYield (%)Purity (HPLC)Reaction TimeScalability
Acid Chloride-Amine75–8595–9812–24 hHigh
Cu-Catalyzed60–7090–9324–48 hModerate
Mechanochemical80–8585–901–2 hLow

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Characteristic signals include the amide NH proton (δ 8.6–9.0 ppm, broad singlet) and aromatic protons from the 2,4-dimethylphenyl group (δ 6.7–7.3 ppm).

  • ¹³C NMR : The carbonyl carbon resonates at δ 170–173 ppm, with quaternary carbons in the aromatic region (δ 135–145 ppm).

Industrial-Scale Considerations

Patent literature reveals that amidation processes often face challenges in catalyst recovery and byproduct management. For example, a patented method for ethyl 4-methyl-2-(4-isobutoxy-3-cyanophenyl)thiazole-5-carboxylate employs cuprous cyanide under high-temperature conditions (130–140°C) . Adapting such protocols would require rigorous safety protocols due to the toxicity of cyanide reagents.

Q & A

Q. What synthetic methodologies are employed to produce N-(2,4-dimethylphenyl)-2-ethylbutanamide?

The compound is typically synthesized via acylation of 2,4-dimethylphenylamine with 2-ethylbutanoyl chloride under basic conditions (e.g., using triethylamine or pyridine as a catalyst). Reaction parameters such as solvent choice (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometric ratios are critical for optimizing yield. Post-synthesis purification involves column chromatography or recrystallization .

Q. How is the structural integrity and purity of this compound validated?

  • X-ray crystallography : Determines bond lengths, angles, and hydrogen-bonding patterns (e.g., N–H⋯O interactions observed in sulfonamide analogs) .
  • Spectroscopic methods :
  • NMR : 1^1H and 13^13C NMR confirm substituent positions and absence of impurities.
  • IR : Identifies characteristic amide C=O stretching (~1650–1700 cm1^{-1}) .
    • HPLC-MS : Quantifies purity and detects trace metabolites or degradation products .

Q. What are the key physicochemical properties relevant to its handling in laboratory settings?

  • Solubility : Likely hydrophobic due to the 2,4-dimethylphenyl and ethylbutanamide groups; soluble in organic solvents (e.g., DMSO, ethanol).
  • Stability : Susceptible to hydrolysis under acidic/basic conditions; store in inert atmospheres at low temperatures (−20°C).
  • Molecular weight : Calculated as 233.34 g/mol (C14_{14}H21_{21}NO) .

Advanced Research Questions

Q. How can researchers design experiments to investigate its metabolic pathways and neurotoxic potential?

  • In vitro models : Use hepatic microsomes or S9 fractions to identify phase I/II metabolites. Monitor acetylcholinesterase inhibition in neuronal cell lines (e.g., SH-SY5Y) to assess neurotoxicity .
  • In vivo studies : Administer the compound to rodent models and quantify tissue distribution via LC-MS/MS. Compare results with parent compounds (e.g., Amitraz) to determine metabolite-specific effects .

Q. What strategies resolve contradictions in reported toxicity data across studies?

  • Meta-analysis : Evaluate variables such as test organisms (e.g., Daphnia magna vs. mammalian cells), exposure duration, and concentration ranges.
  • Computational toxicology : Use QSAR models to predict acute/chronic toxicity endpoints and cross-validate with empirical data .
  • Dose-response studies : Establish NOAEL/LOAEL thresholds under standardized OECD guidelines .

Q. How can its potential role in kinase inhibition studies be explored?

  • Kinase profiling assays : Screen against kinase panels (e.g., tyrosine kinases) using competitive binding assays with ATP analogs.
  • Molecular docking : Model interactions with kinase active sites (e.g., EGFR or VEGFR2) to identify binding motifs. Validate with mutagenesis studies .

Methodological Applications in Specific Research Areas

Q. What approaches are recommended for environmental impact assessments?

  • Ecotoxicology : Conduct acute toxicity tests on non-target organisms (e.g., algae, zebrafish embryos) using OECD Test Guidelines 201 and 236.
  • Persistence studies : Measure half-life in soil/water matrices under varying pH and UV conditions. Use HPLC-MS for quantification .

Q. How can its interactions with enzymes be systematically analyzed?

  • Enzyme kinetics : Perform Michaelis-Menten assays to determine inhibition constants (KiK_i) for target enzymes (e.g., cytochrome P450 isoforms).
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics of enzyme-ligand interactions .

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